molecular formula C10H8F4O2 B1343171 3-(2,2,3,3-Tetrafluoropropoxy)benzaldehyde

3-(2,2,3,3-Tetrafluoropropoxy)benzaldehyde

Cat. No.: B1343171
M. Wt: 236.16 g/mol
InChI Key: NXXGZNXPUZNCGV-UHFFFAOYSA-N
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Description

3-(2,2,3,3-Tetrafluoropropoxy)benzaldehyde is a useful research compound. Its molecular formula is C10H8F4O2 and its molecular weight is 236.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8F4O2

Molecular Weight

236.16 g/mol

IUPAC Name

3-(2,2,3,3-tetrafluoropropoxy)benzaldehyde

InChI

InChI=1S/C10H8F4O2/c11-9(12)10(13,14)6-16-8-3-1-2-7(4-8)5-15/h1-5,9H,6H2

InChI Key

NXXGZNXPUZNCGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(C(F)F)(F)F)C=O

Pictograms

Flammable; Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Combine 3-(2,2,3,3-tetrafluoropropoxy)tosylate (200 g, 0.664 mol), 3-hydroxybenzaldehyde (101.7 g, 0.833 mol), dimethylformamide (1.5 L) and powdered potassium carbonate (192 g). Heat under stirring at 92° C. for about 22 h. Cool the reaction mixture to 40° C., pour over ice-water and extract with ethyl acetate. Combine organic phases, wash with 1 N sodium hydroxide (1 L and 0.5 L) and then a solution of saturated sodium hydrogen carbonate, dry over magnesium sulfate, filter, evaporate to dryness to provide a oily residue. Distill the oily residue under reduced pressure in a Claisen flask to give a first fraction of the title compound: bp 108–110° C. under 0.4–0.5 mmHg and a second fraction at 110–111° C. under 0.4–0.5 mmHg.
Name
3-(2,2,3,3-tetrafluoropropoxy)tosylate
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
101.7 g
Type
reactant
Reaction Step Two
Quantity
192 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.5 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Combine 3-(2,2,3,3-tetrafluoropropoxy)tosylate (5.72 g, 17.2 mmol), 3-hydroxybenzaldehyde (2.44 g, 20.0 mmol), dimethylformamide (36 ml) and powdered potassium carbonate (3.03 g) and heat at 110° C. for 10 h. Cool to 20° C. Pass through a bed of aluminium-oxide-90 (57.2 g, 70–230 mesh, grade II–III, Brockmann: Merck # 1.01097) and elute with toluene (120 ml). Wash the eluted organic phase with 1N HCl (36 ml) and then water. Evaporate the organic layer under reduced pressure to give the title compound.
Name
3-(2,2,3,3-tetrafluoropropoxy)tosylate
Quantity
5.72 g
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One

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